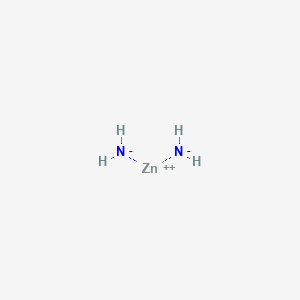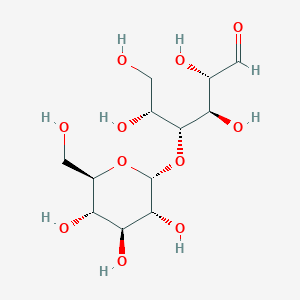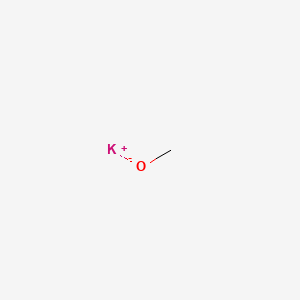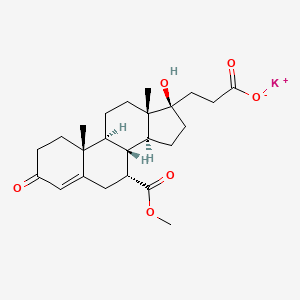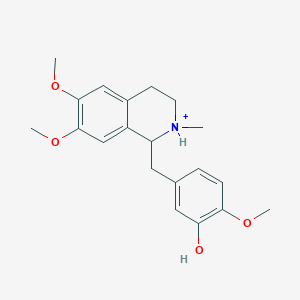
Laudanine(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Laudanine(1+) is an organic cation that is the conjugate acid of laudanine, obtained by protonation of the tertiary amino group. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a laudanine.
科学的研究の応用
Historical Analysis of Chemical Theories
Laudanine(1+) has been referenced in the context of historical analyses of chemical theories, specifically in discussions about the evolution of scientific theories from phlogiston theory to oxidation theory. The research suggests that Laudanine(1+) has played a role in understanding the historical and philosophical aspects of scientific progress, illustrating the link between history and philosophy in science (Du Hong, 2009).
Biosynthesis Pathways
Laudanine(1+) has been studied for its role in the biosynthesis of papaverine, an opium alkaloid. The biosynthetic pathway involves the conversion of norcoclaurine into (S)-reticuline, which is then methylated to generate (S)-laudanine. This process is a critical step in the production of papaverine, highlighting the significance of Laudanine(1+) in the biosynthesis of important alkaloids (Xu Han et al., 2010).
Impurities in Processed Morphine and Heroin
Laudanine(1+) is a member of the tetrahydrobenzylisoquinoline family and has been identified as an impurity in processed morphine and heroin. Studies have focused on how these alkaloids degrade under certain conditions and the formation of impurities during the processing of these substances, shedding light on the forensic analysis and classification of illicit drug samples (Steven G. Toske et al., 2006).
Role in Neurology and Pharmacology
Laudanine(1+) has been studied for its effects on the central nervous system, particularly in relation to its interactions with nicotinic acetylcholine receptors. The compound's actions at these receptors could have implications for understanding and potentially treating conditions related to the nervous system (Florence Chiodini et al., 2001).
特性
製品名 |
Laudanine(1+) |
|---|---|
分子式 |
C20H26NO4+ |
分子量 |
344.4 g/mol |
IUPAC名 |
5-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)methyl]-2-methoxyphenol |
InChI |
InChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)20(25-4)12-15(14)16(21)9-13-5-6-18(23-2)17(22)10-13/h5-6,10-12,16,22H,7-9H2,1-4H3/p+1 |
InChIキー |
MPYHGNAJOKCMAQ-UHFFFAOYSA-O |
正規SMILES |
C[NH+]1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




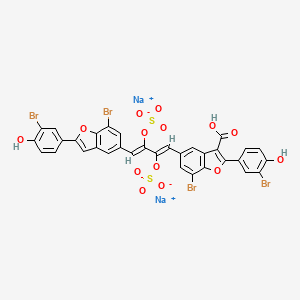
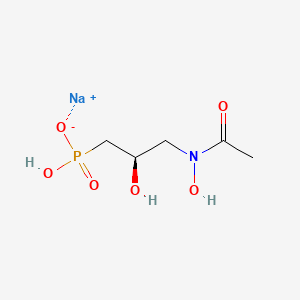
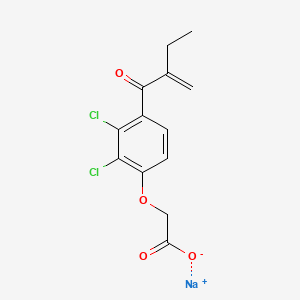



![3-[(4S,5S)-2-[4-(3-hydroxypropoxy)phenyl]-4-[oxo(1-piperidinyl)methyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester](/img/structure/B1262492.png)

